

Spectroscopic Characterization of 2-Phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpropanenitrile*

Cat. No.: *B133222*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Phenylpropanenitrile** (CAS No: 1823-91-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Quantitative Spectroscopic Data

The spectroscopic data for **2-Phenylpropanenitrile** is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ^1H NMR Data for **2-Phenylpropanenitrile** (CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity
Aromatic (C_6H_5)	~7.3 - 7.4	Multiplet
Methine (CH)	~3.9	Quartet
Methyl (CH_3)	~1.6	Doublet

Data sourced from a study on 2-phenylethyl derivatives.[\[1\]](#)

Table 2: ^{13}C NMR Data for **2-Phenylpropanenitrile** ($CDCl_3$)

Assignment	Chemical Shift (δ , ppm)
Aromatic (C, ipso)	~136.9
Aromatic (CH)	~129.1, ~127.9, ~127.0
Nitrile ($C\equiv N$)	~118.0 (typical value)
Methine (CH)	~31.4
Methyl (CH_3)	~21.0 (typical value)

Data for aromatic and methine carbons sourced from a study on 2-phenylethyl derivatives. The nitrile and methyl carbon shifts are typical values for such functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies.[\[1\]](#)

Table 3: Characteristic FT-IR Absorption Bands for **2-Phenylpropanenitrile**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3060, 3030	C-H Stretch	Aromatic
~2980, 2940	C-H Stretch	Aliphatic (CH, CH ₃)
~2245	C≡N Stretch	Nitrile
~1600, 1495, 1455	C=C Stretch	Aromatic Ring

Data sourced from a study on 2-phenylethyl derivatives.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular formula of **2-Phenylpropanenitrile** is C₉H₉N, with a calculated exact mass of 131.0735 g/mol .[\[1\]](#)

Table 4: Key Mass Spectral Data for **2-Phenylpropanenitrile** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment	Formula
131	Moderate	Molecular Ion [M] ⁺	[C ₉ H ₉ N] ⁺
116	High	[M - •CH ₃] ⁺	[C ₈ H ₆ N] ⁺
104	High (Base Peak)	[M - •CN] ⁺	[C ₈ H ₈] ⁺

Data sourced from a study on 2-phenylethyl derivatives.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may be optimized for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **2-Phenylpropanenitrile** (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a

standard 5 mm NMR tube.

- Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired on a 300-500 MHz NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: The spectrum is acquired on the same instrument, typically operating at 75-125 MHz for the ^{13}C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As **2-Phenylpropanenitrile** is a liquid at room temperature, the analysis can be performed using a neat sample.

- Sample Preparation (Neat/Thin Film Method): A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin liquid film.
- Alternative (ATR Method): A drop of the liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument's software.

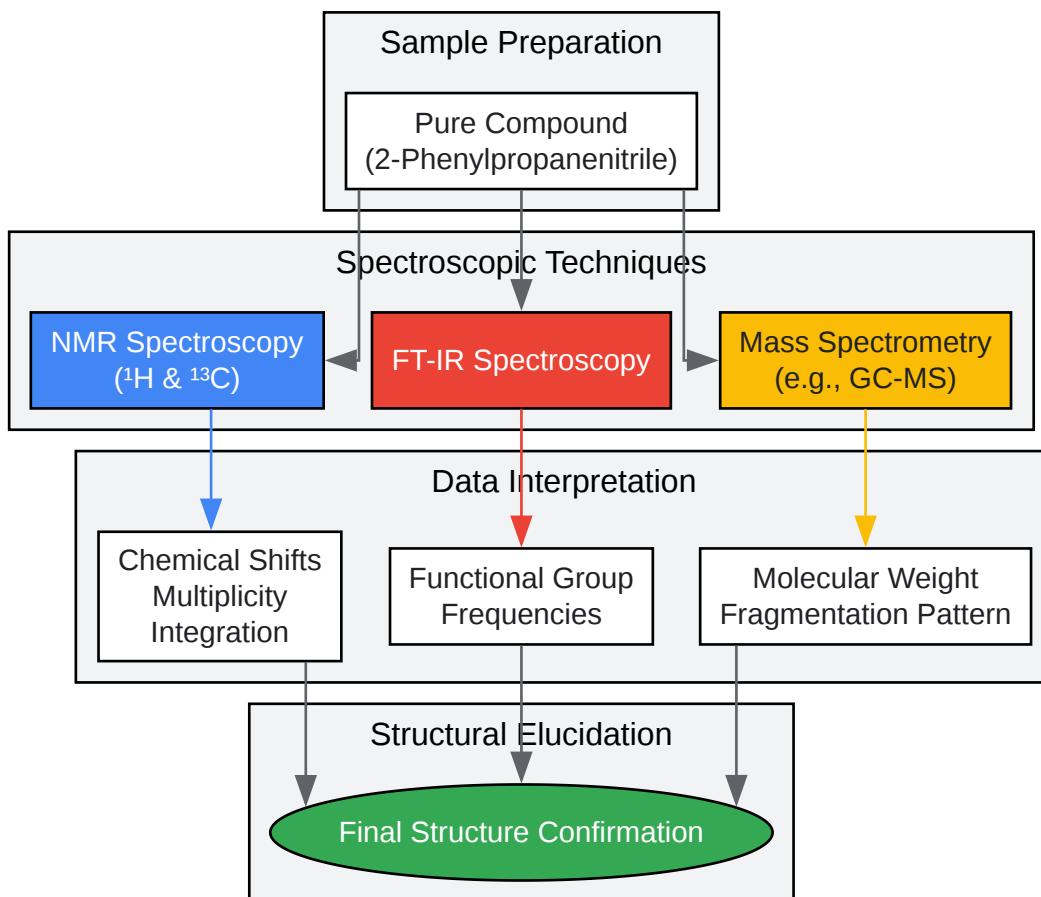
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Phenylpropanenitrile** is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as dichloromethane or hexane.
- Gas Chromatography (GC):
 - A small volume (typically 1 μ L) of the prepared solution is injected into the GC inlet, where it is vaporized.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 type).
 - The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. A temperature program is used to facilitate the elution of the compound.
- Mass Spectrometry (MS):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound like **2-Phenylpropanenitrile** using the spectroscopic methods described.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpropanenitrile | 1823-91-2 | Benchchem [benchchem.com]
- 2. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenylpropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133222#spectroscopic-data-for-2-phenylpropanenitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com